6-Methyl-1,7-naphthyridin-8-amine
Overview
Description
6-Methyl-1,7-naphthyridin-8-amine is a chemical compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol It is a derivative of naphthyridine, a class of heterocyclic aromatic organic compounds
Mechanism of Action
Pharmacokinetics (ADME Properties)
- Information on absorption is not available. The volume of distribution (Vd) remains unspecified. Details regarding metabolism are lacking. No data on excretion are provided. The compound’s protein binding properties are unknown .
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability. For instance, variations in pH affect solubility and bioavailability. Additionally, drug-drug interactions may impact its action.
Its potential as an anticancer agent warrants exploration in future studies . 🌟
Biochemical Analysis
Biochemical Properties
6-Methyl-1,7-naphthyridin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, it affects gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, this compound can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA production. Additionally, this compound can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into the nucleus, where it interacts with DNA and RNA, or into the mitochondria, affecting cellular respiration .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it influences gene expression, or to the mitochondria, where it affects energy metabolism. These localizations are essential for the compound’s biochemical and pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,7-naphthyridin-8-amine typically involves the following steps:
Condensation Reaction: The starting materials, such as 2-methylpyridine and 1,3-diaminopropane, undergo a condensation reaction to form the naphthyridine core.
Cyclization: The intermediate compound is then subjected to cyclization conditions, often involving high temperatures and acidic or basic catalysts, to form the naphthyridine ring structure.
Amination: Finally, the compound is treated with an amine source to introduce the amino group at the 8-position, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,7-naphthyridin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted naphthyridine derivatives, each with unique chemical and physical properties.
Scientific Research Applications
6-Methyl-1,7-naphthyridin-8-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and as a potential inhibitor for various enzymes.
Medicine: It has shown promise in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,7-Naphthyridin-8-amine: The parent compound without the methyl group.
2-Methyl-1,7-naphthyridin-8-amine: A structural isomer with the methyl group at a different position.
3-Methyl-1,7-naphthyridin-8-amine: Another isomer with the methyl group at the 3-position.
Uniqueness: 6-Methyl-1,7-naphthyridin-8-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methyl group at the 6-position provides distinct properties compared to other isomers and similar compounds.
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Properties
IUPAC Name |
6-methyl-1,7-naphthyridin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-7-3-2-4-11-8(7)9(10)12-6/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNFXPYZPXATOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)N)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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